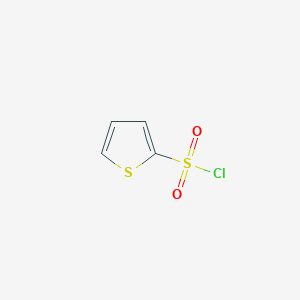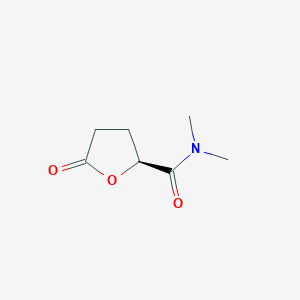
Chlorure de 4-(chlorométhyl)benzoyle
Vue d'ensemble
Description
4-(Chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound is known for its reactivity due to the presence of both a benzoyl chloride group and a chloromethyl group, making it a valuable building block in organic synthesis .
Applications De Recherche Scientifique
4-(Chloromethyl)benzoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
4-(Chloromethyl)benzoyl chloride is a chemical compound that has been used as an atom transfer radical polymerization (ATRP) initiator in the growth of polyacrylamide (PAAm) brushes from silicon wafers . It has also been used as a building block in a microwave-assisted, solid-phase synthesis of imatinib, an anticancer agent . Therefore, its primary targets are the molecules involved in these processes.
Mode of Action
As an ATRP initiator, 4-(Chloromethyl)benzoyl chloride initiates the polymerization process by transferring a radical to the monomer, which then adds to another monomer unit, propagating the polymer chain . In the synthesis of imatinib, it serves as a building block, contributing to the formation of the final molecular structure .
Biochemical Pathways
The exact biochemical pathways affected by 4-(Chloromethyl)benzoyl chloride are dependent on its application. In the context of ATRP, it plays a role in the polymerization pathway, contributing to the formation of polyacrylamide chains . In the synthesis of imatinib, it is involved in the chemical reactions leading to the formation of the drug molecule .
Result of Action
The result of 4-(Chloromethyl)benzoyl chloride’s action is the formation of polyacrylamide brushes when used as an ATRP initiator . These brushes have various applications, including the prevention of microbial adhesion to solid surfaces . When used in the synthesis of imatinib, it contributes to the formation of this anticancer agent .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)benzoyl chloride are influenced by various environmental factors. For instance, the efficiency of the ATRP process can be affected by temperature, solvent, and the presence of other reactants . Similarly, the synthesis of imatinib would be influenced by factors such as reaction temperature, pH, and the presence of catalysts .
Analyse Biochimique
Biochemical Properties
It has been used as an atom transfer radical polymerization (ATRP) initiator in the growth of polyacrylamide (PAAm) brushes from silicon wafers This suggests that it may interact with certain enzymes, proteins, and other biomolecules to initiate polymerization reactions
Cellular Effects
Given its use in the synthesis of imatinib , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in atom transfer radical polymerization (ATRP), suggesting it may bind to certain biomolecules and influence enzyme activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(Chloromethyl)benzoyl chloride typically involves the chlorination of 4-methylbenzyl alcohol. The process can be summarized in the following steps:
Chlorination: 4-methylbenzyl alcohol is chlorinated in the presence of a catalyst such as dibenzoyl peroxide. Chlorine gas is introduced into the reaction mixture at a controlled rate and temperature, leading to the formation of 4-chloromethylbenzyl chloride.
Hydrolysis: The chlorinated product is then hydrolyzed with water to yield 4-chloromethylbenzoic acid.
Industrial Production Methods: Industrial production of 4-(Chloromethyl)benzoyl chloride follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Acylation: The benzoyl chloride group can react with nucleophiles like amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, 4-(Chloromethyl)benzoyl chloride can hydrolyze to form 4-chloromethylbenzoic acid and hydrochloric acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild to moderate conditions.
Acylation: Reagents like primary and secondary amines, alcohols, and phenols are used, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under ambient conditions
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Acylation: Products include amides and esters.
Hydrolysis: The primary product is 4-chloromethylbenzoic acid
Comparaison Avec Des Composés Similaires
4-Chlorobenzoyl chloride: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the acyl chloride group, leading to different reactivity and applications.
4-(Chloromethyl)benzyl alcohol: Contains a hydroxyl group instead of the acyl chloride group, making it useful in different synthetic pathways .
Uniqueness: 4-(Chloromethyl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the creation of complex molecules with diverse applications .
Propriétés
IUPAC Name |
4-(chloromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVTJVRTZGSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236501 | |
| Record name | 4-(Chloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-08-4 | |
| Record name | 4-(Chloromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 876-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CHLOROMETHYL)BENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944K6CA5WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
![Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate](/img/structure/B116563.png)








![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)


